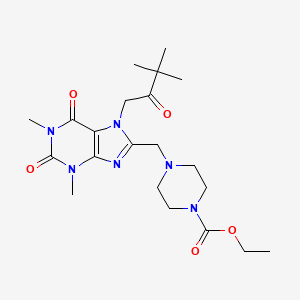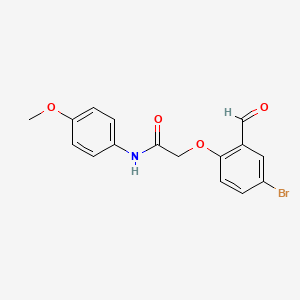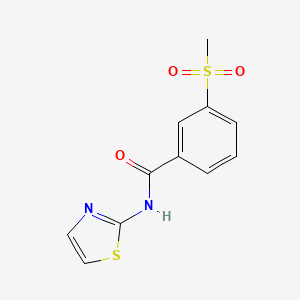
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 1,3-dioxoisoindolyl group and two methoxy groups at the 3 and 5 positions of the benzene ring. Its distinct molecular structure contributes to its reactivity and potential utility in medicinal chemistry and organic synthesis.
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide interacts with its target, NUDT5, by binding to it. The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide’s action is the inhibition of cell proliferation. Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against MCF7 cells, with CC50 values of 16.14 ± 2.08 µM and 11.26 ± 1.158 µM, respectively .
Action Environment
The action of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is influenced by the environment in which it is synthesized. The compound and its derivatives were synthesized via a condensation reaction in water, an environmentally friendly solvent . This green and eco-friendly synthesis method may have implications for the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
It is known that this compound is involved in biochemical reactions with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This reaction is often carried out under catalyst-free conditions, making it a green and sustainable approach. The reaction conditions are mild, and the product is obtained with high yields after simple work-up procedures.
Analyse Chemischer Reaktionen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:
Medicinal Chemistry: This compound is used in the development of novel therapeutic agents due to its potential biological activities.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It is used as a building block in the preparation of various heterocyclic compounds.
Biological Research: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways and molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide: This compound features a methylsulfonyl group instead of methoxy groups, which may alter its reactivity and biological activity.
N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide:
N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide: Similar to the target compound but with methoxy groups at different positions, affecting its reactivity and interactions.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-10-6-9(7-11(8-10)24-2)15(20)18-13-5-3-4-12-14(13)17(22)19-16(12)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYKZMQWONQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)
![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)

![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2885988.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)
